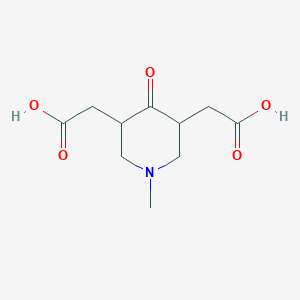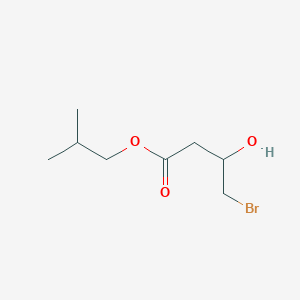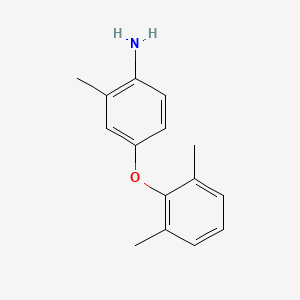![molecular formula C10H7ClN4OS B14217691 2-[(E)-(4-Aminophenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde CAS No. 628710-10-1](/img/structure/B14217691.png)
2-[(E)-(4-Aminophenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-(4-Aminophenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains both a thiazole ring and an azo group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the azo group and the thiazole ring imparts unique chemical and physical properties to the compound, making it a valuable subject for scientific research.
Vorbereitungsmethoden
The synthesis of 2-[(E)-(4-Aminophenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde typically involves the diazotization of 4-aminobenzenediazonium chloride followed by coupling with 4-chloro-1,3-thiazole-5-carbaldehyde. The reaction conditions often include maintaining a low temperature (0-5°C) to ensure the stability of the diazonium salt and to promote the coupling reaction. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield and purity.
Analyse Chemischer Reaktionen
2-[(E)-(4-Aminophenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Coupling Reactions: The azo group allows for coupling reactions with phenols or aromatic amines, forming azo dyes with various applications.
Wissenschaftliche Forschungsanwendungen
2-[(E)-(4-Aminophenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows for interactions with various biological targets.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and photoactive materials.
Industrial Chemistry: It is employed in the synthesis of dyes and pigments due to its vibrant color and stability.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Wirkmechanismus
The mechanism of action of 2-[(E)-(4-Aminophenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which can interact with biological macromolecules. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the inhibition of enzyme activities or modulation of receptor functions, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-[(E)-(4-Aminophenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde can be compared with other azo-thiazole compounds, such as:
2-[(E)-(4-Nitrophenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde: This compound has a nitro group instead of an amino group, which can alter its chemical reactivity and biological activity.
2-[(E)-(4-Methylphenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde: The presence of a methyl group can affect the compound’s lipophilicity and its interactions with biological targets.
2-[(E)-(4-Hydroxyphenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde: The hydroxy group can enhance the compound’s solubility and its ability to form hydrogen bonds.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
628710-10-1 |
|---|---|
Molekularformel |
C10H7ClN4OS |
Molekulargewicht |
266.71 g/mol |
IUPAC-Name |
2-[(4-aminophenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C10H7ClN4OS/c11-9-8(5-16)17-10(13-9)15-14-7-3-1-6(12)2-4-7/h1-5H,12H2 |
InChI-Schlüssel |
YUQOVXCYTFRHKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)N=NC2=NC(=C(S2)C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B14217613.png)

![2-Ethynyl-1-[(4-methoxyphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B14217626.png)
![N-{[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide](/img/structure/B14217627.png)




![4,7,7,9,9-Pentamethyl-1-methylidenespiro[4.5]decan-2-one](/img/structure/B14217650.png)
![1-(4-Bromophenyl)-1,7,9-triazaspiro[4.5]decane-2,6,8,10-tetrone](/img/structure/B14217651.png)
![1H-Indole-1-ethanol, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-](/img/structure/B14217656.png)
![Bis[3,5-bis(trifluoromethyl)phenyl]phosphinic chloride](/img/structure/B14217671.png)
![1-(2-Chloroethyl)-3-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14217673.png)

